(S)-benzyl 1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate (S)-benzyl 1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16689324
InChI: InChI=1S/C24H29N3O2/c1-26(24(28)29-18-19-9-3-2-4-10-19)21(17-27-13-7-8-14-27)15-20-16-25-23-12-6-5-11-22(20)23/h2-6,9-12,16,21,25H,7-8,13-15,17-18H2,1H3
SMILES:
Molecular Formula: C24H29N3O2
Molecular Weight: 391.5 g/mol

(S)-benzyl 1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate

CAS No.:

Cat. No.: VC16689324

Molecular Formula: C24H29N3O2

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-benzyl 1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate -

Specification

Molecular Formula C24H29N3O2
Molecular Weight 391.5 g/mol
IUPAC Name benzyl N-[1-(1H-indol-3-yl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate
Standard InChI InChI=1S/C24H29N3O2/c1-26(24(28)29-18-19-9-3-2-4-10-19)21(17-27-13-7-8-14-27)15-20-16-25-23-12-6-5-11-22(20)23/h2-6,9-12,16,21,25H,7-8,13-15,17-18H2,1H3
Standard InChI Key HWHTTWOEJXZVKS-UHFFFAOYSA-N
Canonical SMILES CN(C(CC1=CNC2=CC=CC=C21)CN3CCCC3)C(=O)OCC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(S)-Benzyl 1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate (CAS: 675602-66-1) has a molecular formula of C24H29N3O2\text{C}_{24}\text{H}_{29}\text{N}_{3}\text{O}_{2} and a molecular weight of 391.5 g/mol . Its IUPAC name, benzyl N-[1-(1H-indol-3-yl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate, reflects the stereochemistry at the chiral center (S-configuration) and the presence of three key functional groups:

  • A benzyl carbamate group (C6H5CH2OCON\text{C}_6\text{H}_5\text{CH}_2\text{OCON}), providing steric bulk and modulating solubility.

  • An indole moiety, known for receptor-binding capabilities.

  • A pyrrolidine ring, contributing to conformational rigidity.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with functionalization of the indole core. A common route includes:

  • Alkylation of Indole: Reaction of 1H-indole with a propargyl bromide derivative to introduce a propan-2-yl chain.

  • Pyrrolidine Incorporation: Nucleophilic substitution using pyrrolidine under basic conditions (e.g., K2_2CO3_3 in DMF).

  • Carbamate Formation: Treatment with benzyl chloroformate and methylamine to install the carbamate group.

Key reagents include:

  • N,N-Dimethylformamide (DMF): Solvent for deprotonation and alkylation.

  • Lithium Aluminum Hydride (LiAlH4_4): Reducing agent for intermediate steps.

  • Potassium Permanganate (KMnO4_4): Oxidizing agent for side-chain modifications.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldPurity
1Propargyl bromide, DMF, 80°C, 12h65%90%
2Pyrrolidine, K2_2CO3_3, DMF, 60°C72%95%
3Benzyl chloroformate, MeNH2_2, THF58%92%

Reaction yields remain moderate (~60–70%), necessitating optimization.

Physicochemical Properties

Stability and Solubility

The compound is stable at room temperature but degrades under prolonged exposure to light or moisture . It exhibits:

  • Lipophilicity: LogP ≈ 3.2 (predicted), favoring blood-brain barrier penetration.

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with surfactants.

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1680 cm1^{-1} (C=O stretch) and 3300 cm1^{-1} (N-H indole).

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3) δ 7.65 (s, 1H, indole H-2), 3.42 (m, 4H, pyrrolidine).

Biological Activities and Mechanism of Action

Receptor Interactions

The indole moiety binds serotonin (5-HT1A_{1A}) and sigma-1 receptors, modulating neurotransmitter release. Pyrrolidine enhances affinity for G-protein-coupled receptors (GPCRs), while the carbamate group stabilizes interactions via hydrogen bonding.

Table 3: In Vitro Pharmacological Profiles

TargetIC50_{50} (nM)Assay Type
5-HT1A_{1A}120 ± 15Radioligand binding
Sigma-185 ± 10Fluorescence polarization
COX-2450 ± 50Enzyme inhibition

Therapeutic Effects

  • Neuroprotection: Reduces glutamate-induced excitotoxicity in neuronal cultures (EC50_{50} = 2.1 μM).

  • Analgesia: Potentiates μ-opioid receptor signaling in murine models.

  • Anti-inflammatory: Inhibits TNF-α production by 40% at 10 μM in macrophages.

Current Research Status

Recent studies focus on:

  • Structure-Activity Relationships (SAR): Modifying the pyrrolidine ring to enhance selectivity.

  • Pharmacokinetics: Oral bioavailability in rats is 22%, with a half-life of 3.2 hours.

Future Research Directions

  • Mechanistic Elucidation: High-resolution cryo-EM studies of receptor complexes.

  • Formulation Development: Nanoemulsions to improve solubility.

  • Clinical Trials: Phase I safety assessments in humans.

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